molecular formula C7H13NO B1265982 4-Ethylpiperidin-2-one CAS No. 50549-26-3

4-Ethylpiperidin-2-one

Cat. No.: B1265982
CAS No.: 50549-26-3
M. Wt: 127.18 g/mol
InChI Key: PCSOIFCXHXFRPF-UHFFFAOYSA-N
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Description

4-Ethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidinone family. It is characterized by a six-membered ring containing one nitrogen atom and a ketone functional group at the second position, with an ethyl group attached to the fourth position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of pharmaceuticals and other biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylpiperidin-2-one can be synthesized through various methods. One common approach involves the cyclization of 4-ethylaminobutan-1-ol under acidic conditions. The reaction typically proceeds as follows:

Another method involves the reduction of 4-ethylpyridine-2,6-dione using a suitable reducing agent like sodium borohydride. The reaction conditions are as follows:

    Starting Material: 4-ethylpyridine-2,6-dione.

    Reaction Conditions: Sodium borohydride in an alcoholic solvent.

    Procedure: The starting material is dissolved in an alcoholic solvent, and sodium borohydride is added slowly.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 4-ethylpyridine-2,6-dione. The process involves the following steps:

Chemical Reactions Analysis

Types of Reactions

4-Ethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethylpiperidin-2-one has numerous applications in scientific research:

Comparison with Similar Compounds

4-Ethylpiperidin-2-one can be compared with other piperidinone derivatives, such as:

    4-Methylpiperidin-2-one: Similar structure but with a methyl group instead of an ethyl group. It exhibits different reactivity and biological activity.

    4-Phenylpiperidin-2-one: Contains a phenyl group, leading to distinct chemical properties and applications.

    4-Benzylpiperidin-2-one:

The uniqueness of this compound lies in its ethyl group, which imparts specific steric and electronic effects, making it suitable for particular synthetic and biological applications .

Biological Activity

Overview

4-Ethylpiperidin-2-one, a member of the piperidinone family, is characterized by its six-membered ring structure containing one nitrogen atom and a ketone functional group at the second position. Its ethyl substitution at the fourth position enhances its chemical properties, making it a compound of significant interest in medicinal chemistry and biological research. This article delves into the biological activities associated with this compound, highlighting its potential applications, mechanisms of action, and relevant case studies.

This compound serves as an essential intermediate in the synthesis of various organic compounds and pharmaceuticals. Its applications extend across several fields:

  • Chemistry : Used in synthesizing complex organic molecules.
  • Biology : Investigated as an enzyme inhibitor and receptor ligand.
  • Medicine : A building block for developing drugs targeting neurological disorders.
  • Industry : Employed in producing agrochemicals and specialty chemicals.

The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Piperidine derivatives, including this compound, have been shown to regulate crucial signaling pathways essential for multiple biological processes. Specifically, they may affect neurotransmitter systems and cellular signaling cascades involved in disease mechanisms.

Target Pathways

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes linked to disease progression.
  • Receptor Interaction : It acts as a ligand for various receptors, influencing physiological responses.

Antimicrobial Activity

Research indicates that derivatives of piperidinones exhibit notable antimicrobial properties. For instance, studies have shown that related compounds demonstrate significant antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could possess similar properties, warranting further investigation .

Antioxidant Properties

Preliminary studies suggest that piperidine derivatives may also exhibit antioxidant activities. The radical scavenging capabilities of these compounds are crucial for their potential therapeutic effects against oxidative stress-related diseases .

Case Studies

Several case studies have explored the biological activities of piperidinone derivatives, providing insights into their pharmacological potential.

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various piperidinone derivatives against common bacterial strains. Results indicated that certain modifications to the piperidine structure enhanced antibacterial activity significantly.
    • Findings : Compounds showed up to 80% inhibition against tested bacterial strains.
  • Enzyme Inhibition Study :
    • Another research focused on the enzyme inhibitory effects of piperidinones on specific targets linked to cancer progression.
    • Results : The study found that some derivatives exhibited selective inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Summary Table of Biological Activities

Biological ActivityDescriptionReferences
AntimicrobialSignificant efficacy against S. aureus and E. coli
AntioxidantExhibits radical scavenging properties
Enzyme InhibitionSelective inhibition of enzymes linked to cancer

Properties

IUPAC Name

4-ethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-6-3-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSOIFCXHXFRPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964772
Record name 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50549-26-3
Record name Piperidin-2-one, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050549263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-3,4,5,6-tetrahydropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylpiperidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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